![molecular formula C20H15N3O4 B2845447 5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-21-2](/img/structure/B2845447.png)

5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

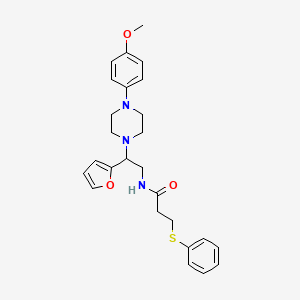

The compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, benzyl esters can be removed by hydrogenolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, pyridinecarboxylic acids have a molecular weight of 123.11 g/mol and a chemical formula of C6H5NO2 .Aplicaciones Científicas De Investigación

- The compound’s phenolic and methoxy groups contribute to its antioxidant potential. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative stress .

- Reference : (https://www.degruyter.com/document/doi/10.1515/ncrs-2017-0141/html?lang=en)

- Studies have explored the antimicrobial effects of this compound against bacteria and fungi. Minimum bactericidal/fungicidal concentration assays have been conducted to evaluate its efficacy .

- Reference : (https://link.springer.com/article/10.1007/s13738-022-02550-7)

- PDE10A inhibitors hold promise for neurological disorders. This compound, with its unique nitrogen position at the core moiety, has been investigated for its PDE10A inhibitory activity .

- Reference : (https://link.springer.com/article/10.1007/s13738-020-02152-1)

- In a study, a related compound (2-(4-hydroxy-3-methoxyphenyl)-benzothiazole) demonstrated tumor-suppressive effects. It was found to inhibit cell proliferation in breast cancer cells .

- Reference : (https://www.nature.com/articles/srep07095.pdf)

- A derivative of this compound, 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, has been assessed for its vascular ion channel modulatory activity both in silico and in vitro .

- Reference : (https://www.mdpi.com/1422-8599/2021/3/M1258)

- The crystal structure of a related compound (5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one) has been determined. Such studies provide insights into its molecular arrangement and bonding patterns .

- Reference : (https://www.degruyter.com/document/doi/10.1515/ncrs-2017-0141/html?lang=en)

Antioxidant Activity

Antimicrobial Properties

Phosphodiesterase 10A (PDE10A) Inhibition

Anti-Tumor Effects

Vascular Ion Channel Modulation

Crystal Structure Studies

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-27-15-9-5-8-12(17(15)24)14-10-13(20(25)26)16-19(21-14)23-18(22-16)11-6-3-2-4-7-11/h2-10,24H,1H3,(H,25,26)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHRVOXNHGAWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)

![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)

![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)

![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)

![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)

![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)

![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)